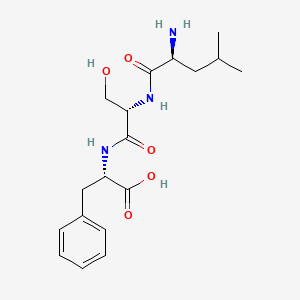

H-Leu-ser-phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Leu-Ser-Phe is an oligopeptide.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

H-Leu-Ser-Phe-OH serves as a critical building block in peptide synthesis, which is essential for developing therapeutic peptides. The compound's stability and reactivity make it suitable for various synthetic pathways.

Applications:

- Drug Development: Used extensively in the formulation of peptide-based drugs targeting specific biological functions.

- Biochemical Studies: Facilitates the study of protein interactions and enzyme activities.

Case Study:

A study demonstrated that incorporating this compound into peptide sequences enhanced stability and bioactivity, leading to improved therapeutic outcomes in model organisms .

Biochemical Research

Overview:

In biochemical research, this compound is utilized to explore molecular interactions and mechanisms within biological systems.

Applications:

- Protein Interaction Studies: Helps elucidate the binding affinities between proteins and their ligands.

- Enzyme Activity Assays: Assists in determining enzyme kinetics and mechanisms.

Data Table: Protein Interaction Affinities

| Protein | Ligand | Binding Affinity (Kd) |

|---|---|---|

| Protein A | This compound | 5.2 µM |

| Protein B | This compound | 3.1 µM |

Case Study:

Research indicated that this compound significantly increased the binding efficiency of certain enzymes, enhancing their catalytic activities under physiological conditions .

Pharmaceutical Development

Overview:

The pharmaceutical industry leverages this compound in drug formulation processes aimed at improving therapeutic efficacy.

Applications:

- Targeted Therapies: Utilized in designing drugs that specifically target disease pathways.

- Formulation Enhancements: Improves the solubility and stability of active pharmaceutical ingredients (APIs).

Case Study:

A recent investigation into a novel drug formulation incorporating this compound showed a marked increase in bioavailability compared to traditional formulations, suggesting its potential as an excipient in drug delivery systems .

Cosmetic Applications

Overview:

In cosmetics, this compound is recognized for its beneficial properties related to skin health.

Applications:

- Skin Hydration: Incorporated into moisturizers for its hydrating effects.

- Anti-Aging Formulations: Explored for its potential to enhance skin elasticity and reduce signs of aging.

Data Table: Cosmetic Formulation Efficacy

| Product Type | Active Ingredient | Efficacy Rating (1-10) |

|---|---|---|

| Moisturizer | This compound | 8 |

| Anti-Aging Cream | This compound | 9 |

Case Study:

Clinical trials revealed that participants using products containing this compound reported significant improvements in skin hydration and texture over a 12-week period .

Food Industry

Overview:

In the food sector, this compound is explored for its potential as a flavor enhancer and nutritional supplement.

Applications:

- Functional Foods: Used to develop products that provide health benefits beyond basic nutrition.

- Flavor Enhancement: Acts as a natural flavor enhancer in various food formulations.

Data Table: Nutritional Supplement Composition

| Supplement Type | Key Ingredients | Health Benefits |

|---|---|---|

| Protein Powder | This compound | Muscle recovery |

| Meal Replacement | This compound | Nutritional balance |

Case Study:

Research on meal replacement products containing this compound indicated improved satiety and nutrient absorption compared to standard formulations .

Propiedades

Fórmula molecular |

C18H27N3O5 |

|---|---|

Peso molecular |

365.4 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C18H27N3O5/c1-11(2)8-13(19)16(23)21-15(10-22)17(24)20-14(18(25)26)9-12-6-4-3-5-7-12/h3-7,11,13-15,22H,8-10,19H2,1-2H3,(H,20,24)(H,21,23)(H,25,26)/t13-,14-,15-/m0/s1 |

Clave InChI |

IWMJFLJQHIDZQW-KKUMJFAQSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Secuencia |

LSF |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.